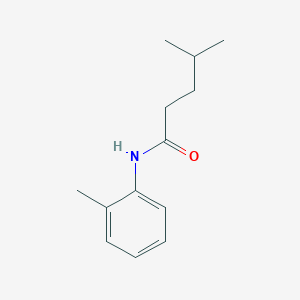

4-methyl-N-(2-methylphenyl)pentanamide

Description

4-Methyl-N-(2-methylphenyl)pentanamide is a secondary amide featuring a pentanamide backbone substituted with a methyl group at the 4-position and an N-linked 2-methylphenyl group. For example, substituted pentanamides are frequently explored for drug-likeness, metabolic stability, and biological activity, such as anthelmintic effects (as seen in N-(4-methoxyphenyl)pentanamide) or roles in drug metabolism studies .

Properties

Molecular Formula |

C13H19NO |

|---|---|

Molecular Weight |

205.30 g/mol |

IUPAC Name |

4-methyl-N-(2-methylphenyl)pentanamide |

InChI |

InChI=1S/C13H19NO/c1-10(2)8-9-13(15)14-12-7-5-4-6-11(12)3/h4-7,10H,8-9H2,1-3H3,(H,14,15) |

InChI Key |

NCQMLFNIKCDZJH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CCC(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Bioactivity: Electron-Donating Groups: The 4-methoxy group in N-(4-methoxyphenyl)pentanamide enhances anthelmintic activity compared to simpler pentanamides, likely due to improved solubility and target interaction . Heterocyclic Substituents: The quinolinone moiety in 4-methyl-N-(2-oxo-1,2-dihydroquinolin-3-yl)pentanamide suggests utility in probing enzyme-mediated metabolism, particularly with aldehyde oxidases .

Synthetic Methodologies :

- Biotransformation : describes bacterial systems for synthesizing complex pentanamide derivatives, highlighting eco-friendly routes for analog production .

- Deuterium Labeling : The dithio-substituted analogs (e.g., 4-[(4-methyl)dithio]-4-methyl-N-(benzyl)pentanamide) demonstrate advanced applications in isotopic labeling for pharmacokinetic studies .

Structural Motifs and Drug Design: Phenethyl-Piperidinyl Systems: Compounds like the fentanyl analog () illustrate how pentanamide backbones can be integrated into psychoactive molecules, though regulatory concerns arise . Aminoalkyl Chains: The amino group in 4-amino-N-[2-(2-methylphenyl)ethyl]pentanamide may enhance blood-brain barrier penetration, a common strategy in CNS drug design .

Metabolic and Stability Considerations :

- The dithio group in 4-[(4-methyl)dithio]-4-methyl-N-(benzyl)pentanamide improves metabolic stability, as deuterium incorporation studies suggest resistance to enzymatic degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.